2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
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Overview
Description
2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol; oxalic acid is a complex organic compound that combines the properties of an amine and an alcohol. This compound is often used in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-3-ethylphenol, which undergoes an etherification reaction with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol.
Etherification: The intermediate product is then reacted with another equivalent of ethylene oxide to form 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethanol.
Amination: The final step involves the reaction of the intermediate with ethylenediamine to form 2-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted phenoxy compounds
Scientific Research Applications
2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-(4-Chlorophenoxy)ethoxy]ethylamino]ethanol
- 2-[2-[2-(4-Ethylphenoxy)ethoxy]ethylamino]ethanol
- 2-[2-[2-(4-Methylphenoxy)ethoxy]ethylamino]ethanol
Uniqueness
2-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol is unique due to the presence of both chloro and ethyl groups on the phenoxy ring, which can significantly influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.C2H2O4/c1-2-12-11-13(3-4-14(12)15)19-10-9-18-8-6-16-5-7-17;3-1(4)2(5)6/h3-4,11,16-17H,2,5-10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUJHLTTXAQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCNCCO)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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